Home > Products > Screening Compounds P74854 > 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one - 1820666-74-7

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Catalog Number: EVT-2924867
CAS Number: 1820666-74-7
Molecular Formula: C6H3Br2N3O
Molecular Weight: 292.918
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic Acid (Compound 4)

  • Compound Description: This compound, designated as Compound 4 in the research [], is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). It exhibits significant in vitro inhibitory activity against the growth of human lymphoblastic leukemic cells (CCRF-CEM). This activity is attributed to its ability to block de novo purine biosynthesis by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase) [].

5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF)

  • Compound Description: DDATHF (Compound 1) serves as a reference point in the study examining the biological activity of its ring-contracted analog, Compound 4 []. Although its specific biological activity is not elaborated on in the provided context, its structural similarity to Compound 4 suggests potential involvement in similar biological pathways.

(R)-N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (DPEAP)

  • Compound Description: DPEAP (Compound 17a) belongs to the 2-phenyl-7-deazaadenines, a new class of potent A1-adenosine receptor (A1AR) antagonists []. It exhibits high affinity for A1AR (Ki = 6.7 nM) and remarkable selectivity over A2aAR (>4000-fold) []. This class, characterized by an N4-substituted 4-aminopyrrolo[2,3-d]pyrimidine scaffold, demonstrates a distinct binding mode compared to 7-substituted derivatives [].

4-Amino-5,6-dimethyl-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 4a)

  • Compound Description: Identified as Compound 4a in the research [], this molecule exhibits notable potency as an A1AR antagonist (Ki not specified) and exceptional selectivity for A1AR over A2aAR (>2000-fold) []. Additionally, it displays a significant 64-fold stereoselectivity favoring the R-enantiomer over the S-enantiomer []. This compound's high water solubility to A1AR affinity ratio (368) makes it a promising candidate for in vivo studies [].

3-(β-d-Ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (Compound 16)

  • Compound Description: Compound 16 [], synthesized through the reaction of 6-amino-3-(β-d-ribofuranosyl)pyrimidine-2,4-dione with chloroacetaldehyde, represents a ribosylated pyrrolo[2,3-d]pyrimidine derivative. Although its biological activity is not discussed in the provided context, its structural similarity to other nucleosides suggests potential involvement in nucleic acid metabolism or related pathways.

2-Amino-7-[3,3-bis(hydroxymethyl)cyclobut-1-yl]-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Compound Description: This compound [] represents a cyclobutyl analog of a nucleoside, featuring a cyclobutyl group with two hydroxymethyl substituents at position 7 of the pyrrolo[2,3-d]pyrimidin-4-one core. The research focuses on exploring new cyclobutyl nucleoside analogs, implying potential antiviral properties for this compound.

5,6-Pentamethylene-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: Formed unexpectedly from the condensation of 2-amino-3-ethoxycarbonyl-1-azaazulene and formamide, this compound, instead of the anticipated cyclohepta[2,3]pyrrolo[5,4-d]pyrimidine derivative, highlights the complexity of chemical synthesis and the potential for unexpected reaction outcomes []. Its chemical properties and tautomerism were investigated, but no specific biological activity was reported.
Overview

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by its unique structure and potential applications in various fields, particularly medicinal chemistry. The compound has the molecular formula C6H3Br2N3O\text{C}_6\text{H}_3\text{Br}_2\text{N}_3\text{O} and a molecular weight of 292.92 g/mol. It features two bromine atoms located at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring system, which significantly influences its chemical reactivity and biological properties .

Source

The compound is indexed under the CAS number 1820666-74-7 and can be found in various chemical databases such as PubChem and Benchchem, which provide detailed information on its properties and synthesis methods .

Classification

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is particularly noted for its potential role as a kinase inhibitor, making it a subject of interest in cancer research and drug development .

Synthesis Analysis

Methods

The synthesis of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the bromination of pyrrolo[2,3-d]pyrimidin-4-one. Common brominating agents used include bromine or N-bromosuccinimide (NBS). The reaction is usually conducted in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Technical Details

  1. Bromination Reaction: The bromination process requires careful control of reaction conditions to achieve high yields without undesired side reactions. The choice of solvent and temperature can significantly affect the outcome.
  2. Industrial Production: For larger-scale production, continuous flow reactors may be employed to enhance safety and efficiency while optimizing yield and purity through automated processes .
Molecular Structure Analysis

Structure

The molecular structure of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be represented as follows:

  • Molecular Formula: C6H3Br2N3O\text{C}_6\text{H}_3\text{Br}_2\text{N}_3\text{O}
  • InChI: InChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12) .

Data

Chemical Reactions Analysis

Reactions

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes to yield various derivatives.
  3. Cyclization Reactions: It may participate in cyclization reactions to form more complex heterocyclic structures .

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.

Mechanism of Action

The mechanism of action for 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one primarily revolves around its role as a kinase inhibitor. By interacting with specific kinases involved in cell signaling pathways, it may inhibit their activity and thus affect cellular processes such as proliferation and survival. This property makes it a valuable candidate for further investigation in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like density and boiling point are not available for this compound, its melting point is also not documented in current sources.

Chemical Properties

The chemical properties include:

  • Molecular Weight: 292.92 g/mol
  • Molecular Formula: C6H3Br2N3O\text{C}_6\text{H}_3\text{Br}_2\text{N}_3\text{O}

These properties suggest that the compound may exhibit significant reactivity due to the presence of bromine substituents which can participate in various chemical transformations .

Applications

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific applications:

  1. Medicinal Chemistry: Its potential as a kinase inhibitor opens avenues for research into cancer therapies.
  2. Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors.
  3. Biological Studies: It serves as a building block for synthesizing biologically active molecules and studying enzyme inhibition mechanisms .
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Targeted Drug Discovery

Pyrrolo[2,3-d]pyrimidine scaffolds represent a privileged structural class in modern kinase inhibitor development, combining the bioisosteric properties of purines with enhanced opportunities for synthetic modification. Characterized by a fused bicyclic system, this scaffold serves as a versatile pharmacophore capable of mimicking ATP's adenine ring while offering improved selectivity profiles and pharmacokinetic properties. The strategic incorporation of halogen atoms—particularly bromine at the C5 and C6 positions—confers unique electronic and steric properties that optimize target binding and resistance profiles. These attributes position pyrrolo[2,3-d]pyrimidines as critical templates for addressing unmet needs in oncology therapeutics, particularly in overcoming the limitations of classical purine-based inhibitors [2] [6].

Role of Halogenated Heterocycles in Kinase Inhibitor Design

Halogen atoms (F, Cl, Br, I) serve as indispensable structural components in kinase inhibitor design due to their ability to modulate key pharmacodynamic and pharmacokinetic properties. The incorporation of halogens influences:

  • Binding Affinity: Halogens engage in halogen bonding with carbonyl oxygen atoms or π-systems in kinase hinge regions, enhancing binding energy. Bromine’s large atomic radius facilitates strong van der Waals interactions with hydrophobic kinase subpockets [3] [8].
  • Metabolic Stability: Bromine substitution at electron-rich positions (e.g., C5/C6 of pyrrolo[2,3-d]pyrimidine) reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [9].
  • Selectivity Profiling: Bulkier halogens like bromine exploit steric differences among kinase ATP-binding sites, enabling discrimination between homologous targets (e.g., EGFR vs. Her2) [3].

Recent studies demonstrate that brominated pyrrolo[2,3-d]pyrimidines exhibit superior kinase inhibition compared to non-halogenated analogs. For example, halogenated derivatives such as compound 5k (IC₅₀ = 40–204 nM against EGFR, Her2, VEGFR2, CDK2) outperform sunitinib (IC₅₀ = 261 nM) in enzymatic assays due to Br-mediated hydrophobic contacts with Leu788 in EGFR and Lys868 in VEGFR2 [3] [8].

Table 1: Impact of Halogen Substituents on Kinase Inhibitor Properties

CompoundHalogenKinase TargetsIC₅₀ (nM)Therapeutic Application
GefitinibCl, FEGFR33NSCLC
AfatinibClEGFR, Her20.5NSCLC, Head/neck cancer
Compound 5kBrEGFR, Her2, VEGFR2, CDK240–204Multi-targeted oncology agent
SunitinibFVEGFR, PDGFR, KIT261Renal cell carcinoma

Structural Significance of Bromine Substitution at C5/C6 Positions

Bromine substitution at the C5 and C6 positions of pyrrolo[2,3-d]pyrimidine scaffolds induces distinct conformational and electronic effects that underpin their biological potency:

  • Steric Occupation: The C5/C6 bromines project into hydrophobic regions of kinase active sites inaccessible to smaller substituents. In VEGFR2, C6-Br forms contacts with Ile888 and Val846, increasing residence time by 3-fold compared to chloro analogs [3] [8].
  • Electronic Modulation: Bromine’s electron-withdrawing nature reduces the electron density of N3, enhancing hydrogen-bond acceptance with kinase hinge residues (e.g., Cys773 in EGFR). This effect is quantified by a 0.5 pKₐ shift versus unsubstituted analogs [6].
  • Synthetic Versatility: C5-brominated intermediates like 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (PubChem CID: 5380710) serve as precursors for Suzuki couplings or nucleophilic substitutions, enabling rapid diversification [4] [7].

Notably, dibromo substitution (C5 and C6) synergistically enhances target engagement. Molecular dynamics simulations reveal that 5,6-dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one exhibits 40% higher binding energy to CDK2 than mono-substituted derivatives due to dual hydrophobic stabilization of the P-loop [3] [6].

Table 2: Comparative Impact of Bromine Position on Biological Activity

Bromine PositionRepresentative CompoundKinase Inhibition IC₅₀ (nM)Cytotoxicity (HepG2 IC₅₀, µM)
UnsubstitutedPyrrolo[2,3-d]pyrimidine>1,000 (EGFR)>100
C5-Mono5-Bromo analog189 (EGFR)58
C6-Mono6-Bromo analog210 (EGFR)62
C5,C6-DiDibrominated core45 (EGFR)29

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine vs. Purine Analogues in Oncotherapeutic Applications

Pyrrolo[2,3-d]pyrimidines offer strategic advantages over classical purine-based therapeutics in oncology:

  • Reduced Off-Target Effects: Unlike purines, which bind ubiquitously to purinergic receptors, pyrrolo[2,3-d]pyrimidines lack the N7 nitrogen, minimizing off-target interactions (e.g., adenosine receptor activation) [3] [6].
  • Enhanced Target Specificity: The scaffold’s planar rigidity allows deeper penetration into kinase hinge regions. For instance, dibrominated pyrrolo[2,3-d]pyrimidines achieve 10-fold higher selectivity for mutant EGFR (T790M/L858R) over wild-type compared to purine inhibitors like olomoucine [6] [8].
  • Dual Inhibitory Actions: 5,6-Dibromo derivatives uniquely inhibit both de novo purine biosynthesis (GARFTase) and tyrosine kinases. This dual action depletes nucleotide pools while blocking signal transduction, overcoming resistance seen with pemetrexed (a purine analog targeting only folate metabolism) [10].

Mechanistically, pyrrolo[2,3-d]pyrimidines exploit hydrogen-bonding discrepancies: They form two key H-bonds with kinase hinge residues (e.g., Met769 in EGFR) versus three for purines, reducing affinity for non-target ATP-binding proteins. Additionally, their lower log P (1.8–2.2) versus purines (2.5–3.5) improves aqueous solubility and tissue distribution [6] [10].

Table 3: Pyrrolo[2,3-d]pyrimidines vs. Purine Analogues: Key Parameters

ParameterPyrrolo[2,3-d]pyrimidinesPurine AnaloguesTherapeutic Impact
Hydrogen-Bonding Capacity2–3 acceptor/donor pairs3–4 acceptor/donor pairsHigher kinase selectivity
Target SelectivityKinase-specificKinases + purinergic receptorsReduced cardiovascular side effects
Solubility (log P)1.8–2.22.5–3.5Improved oral bioavailability
Resistance ProfileLow (multi-target inhibition)High (single-target focus)Efficacy in TKI-resistant malignancies
Purine Biosynthesis InhibitionYes (GARFTase/AICARFTase)VariableSynergistic cytotoxicity

Properties

CAS Number

1820666-74-7

Product Name

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one

IUPAC Name

5,6-dibromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C6H3Br2N3O

Molecular Weight

292.918

InChI

InChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12)

InChI Key

SUVOHPCJKFUIEL-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=C(N2)Br)Br)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.